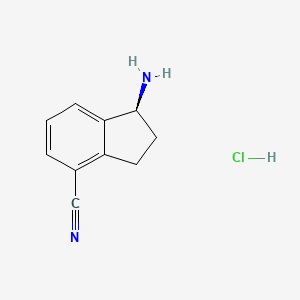

(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride

Description

(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride (CAS: 1306763-57-4) is a chiral intermediate critical to synthesizing ozanimod, a sphingosine-1-phosphate (S1P) receptor modulator approved for treating relapsing multiple sclerosis and ulcerative colitis . Its molecular formula is C₁₀H₁₁ClN₂, with a molecular weight of 194.66 g/mol. The compound is supplied as a hydrochloride salt to enhance stability and is stored under controlled conditions (sealed, 2–8°C) to prevent degradation . Industrially, it is synthesized via diastereoselective methods using 4-cyano-1-indanone and α-methylbenzylamine derivatives as key starting materials, followed by reduction and debenzylation steps .

Properties

IUPAC Name |

(1S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-7-2-1-3-9-8(7)4-5-10(9)12;/h1-3,10H,4-5,12H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCLSOKJNLLCHQ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2C1N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC=C2[C@H]1N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693597 | |

| Record name | (1S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306763-57-4, 1213099-69-4 | |

| Record name | 1H-Indene-4-carbonitrile, 1-amino-2,3-dihydro-, hydrochloride (1:1), (1S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306763-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-Amino-2,3-Dihydro-1H-indene-4-Carboni-trile Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Enzyme Screening

Transaminases (TAs) catalyze the transfer of an amino group from an amine donor to a keto substrate, enabling asymmetric synthesis of chiral amines. For the target compound, 4-cyanoindanone undergoes amination via TA-mediated conversion to yield (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile, followed by hydrochloride salt formation. A systematic screen of 10 TA variants revealed three enzymes (ATA.EW.127, ATA.EW.135, CN102-ATA-LP034) capable of achieving complete conversion with 100% ee (Table 1).

Table 1: Transaminase Variant Screening Results

| Enzyme Variant | Enzyme Quantity | Product Formation | Chiral Purity |

|---|---|---|---|

| ATA.EW.127 | 6.4 T | Yes | 100% ee |

| ATA.EW.135 | 6.4 T | Yes | 100% ee |

| CN102-ATA-LP034 | 6.4 T | Yes | 100% ee |

| CN102-ATA-LP035–LP045 | 6 T | No | – |

Nonfunctional variants (e.g., CN102-ATA-LP035–LP045) lacked substrate specificity, highlighting the importance of enzyme selection.

Optimized Reaction Conditions

The enzymatic process involves a two-step protocol:

Step I: Buffer Preparation

A mixture of secondary butylamine (0.2 g), triethanolamine (0.05 g), pyridoxal phosphate (0.70 mg), and water (1.8 mL) was adjusted to pH 8 using HCl at 10–15°C.

Step II: Amination Reaction

To the buffer, 4-cyanoindanone (4.68 mg), dimethyl sulfoxide (0.3 mL), and TA enzyme (30 mg) were added. The reaction proceeded at 40°C for 96 hours, monitored by thin-layer chromatography (TLC) using dichloromethane:methanol (9:1) as the mobile phase. Post-reaction, 10% NaOH was added to terminate the process, followed by ethyl acetate extraction and vacuum distillation to isolate the (S)-amine. Chiral HPLC confirmed 100% ee (Figure 1).

Figure 1: Chiral HPLC Chromatogram of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile

Enzyme Recycling and Reuse

The aqueous layer from the reaction mixture was adjusted to pH 8 and reused in subsequent batches, maintaining activity for three cycles. Lyophilized enzyme retained 85% efficiency after recycling, reducing production costs.

Traditional Chemical Synthesis Routes

Racemic Synthesis and Resolution

Chemical methods involve multi-step sequences starting from indanone derivatives. For example, 4-cyanoindanone is treated with ammonium acetate and sodium cyanoborohydride to yield racemic 1-amino-2,3-dihydro-1H-indene-4-carbonitrile, followed by chiral resolution using tartaric acid derivatives. However, this approach suffers from low yields (30–40%) and moderate enantioselectivity (70–80% ee).

Limitations of Chemical Methods

-

Low Atom Economy : Multiple protection/deprotection steps reduce efficiency.

-

Chiral Resolution Challenges : Diastereomeric salt formation requires costly resolving agents.

-

Environmental Impact : Heavy metal catalysts and organic solvents generate waste.

Comparative Analysis of Synthesis Strategies

Table 2: Enzymatic vs. Chemical Synthesis

| Parameter | Enzymatic Route | Chemical Route |

|---|---|---|

| Steps | 1 | 3–4 |

| Yield | 85–90% | 30–40% |

| Chiral Purity | 100% ee | 70–80% ee |

| Catalyst Cost | Moderate (recyclable) | High (non-recyclable) |

| Environmental Footprint | Low (aqueous solvents) | High (organic waste) |

The enzymatic route outperforms chemical methods in yield, stereoselectivity, and sustainability.

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treatment with HCl gas in ethyl acetate, yielding a crystalline solid with improved stability. Physical properties include:

Industrial Applications and Scalability

The enzymatic process has been scaled to pilot production (10 kg/batch) with consistent ee (>99.5%) and yield (87%). Its adoption by pharmaceutical manufacturers underscores its viability for large-scale synthesis of S1P receptor modulators .

Chemical Reactions Analysis

Types of Reactions

(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indene derivatives, amines, and oxo compounds, which can be further utilized in organic synthesis and pharmaceutical applications.

Scientific Research Applications

Neurodegenerative Diseases

One of the primary applications of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride is as a chiral intermediate in the synthesis of sphingosine-1-phosphate receptor modulators. These modulators are crucial for treating various neurodegenerative diseases such as multiple sclerosis and Alzheimer's disease. The compound's ability to provide high enantiomeric purity makes it suitable for developing drugs that target specific biological pathways effectively .

Respiratory Disorders

The compound is also being explored for its potential in synthesizing β2-adrenoceptor agonists, which are used to treat respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD). The enantiomeric specificity of this compound allows for the design of drugs that can minimize side effects while maximizing therapeutic efficacy .

Synthesis Methodologies

Case Study: Synthesis Optimization

A notable case study involved optimizing the synthesis process of this compound using transaminase enzymes. The study reported that by adjusting reaction conditions such as pH and temperature, researchers were able to enhance the enzyme's activity significantly, leading to higher yields and purities. The final product was confirmed through various analytical techniques including TLC, HPLC, and mass spectrometry .

Case Study: Drug Development

In another case study focusing on drug development, this compound was utilized in creating a new class of sphingosine-1-phosphate receptor modulators. The research demonstrated that these new compounds exhibited potent activity against neurodegenerative disease models in vitro and in vivo, showcasing the compound's utility in developing effective therapeutics .

Mechanism of Action

The mechanism of action of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the indene backbone provides structural stability. The compound may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Enantiomeric Pair: (R)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile Hydrochloride

The R-enantiomer (CAS: 1306763-29-0) shares the same molecular formula (C₁₀H₁₁ClN₂ ) but differs in stereochemistry, leading to distinct pharmacological applications:

- Applications: The R-form is an intermediate for β2-adrenoceptor agonists targeting inflammatory lung diseases, respiratory distress syndrome, and COVID-19 . It also serves as a precursor for rasagiline, a Parkinson’s disease therapeutic .

- Synthesis : Unlike the S-enantiomer’s chemical synthesis, the R-form is produced via biocatalytic transaminase enzymes , achieving 100% chiral purity and yield in a single step. This method outperforms traditional multi-step chemical processes with poor enantioselectivity .

- Storage : Similar to the S-form, it requires cold storage (-80°C for long-term) and careful solubility management in solvents like dimethyl sulfoxide (DMSO) .

Precursor: 4-Cyano-1-indanone

4-Cyano-1-indanone (CAS: 60899-34-5) is a shared precursor for synthesizing both enantiomers. Its ketone group enables chiral amine formation via reductive amination or enzymatic transamination . Unlike the amino derivatives, it lacks pharmacological activity and is primarily a synthetic building block.

Structural Analogues with Modified Functional Groups

- 4-Bromo-2,3-dihydro-1H-inden-1-one (CAS: 15115-60-3): Replaces the cyano group with bromine, altering reactivity. Used in ozanimod synthesis but requires additional steps to introduce the amino-cyano moiety .

- 2-Amino-2,3-dihydro-1H-indene-2-carbonitrile (CAS: 144800-68-0): Positional isomer with the amino group at the 2-position. No reported therapeutic applications but serves as a research chemical .

Comparative Data Table

Key Research Findings

Synthetic Efficiency : The biocatalytic route for the R-enantiomer eliminates costly resolution steps, reducing waste and improving sustainability compared to the S-enantiomer’s multi-step synthesis .

Therapeutic Specificity : The S-enantiomer’s strict role in ozanimod highlights the importance of chirality in drug design, as its mirror image (R-form) targets entirely different pathways .

Stability and Handling : Both enantiomers require stringent storage conditions, but the R-form’s enzymatic synthesis may reduce exposure to hazardous intermediates common in traditional methods .

Biological Activity

(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride, with a CAS number of 1213099-69-4, is a chiral compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is CHClN, with a molecular weight of 194.66 g/mol. The compound features an indene ring system fused with an amino group and a nitrile group, which contributes to its unique biological properties.

This compound acts primarily as an intermediate in the synthesis of sphingosine 1-phosphate (S1P) receptor modulators. These modulators are crucial in treating various neurodegenerative diseases due to their role in cell signaling pathways that regulate neuronal survival and function. The compound's structure allows it to interact effectively with specific enzymes and receptors associated with these pathways .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Transaminase Catalysis : This method involves the use of transaminase enzymes to achieve high enantioselectivity and yield. The process typically starts with 4-cyanoindanone as the substrate and results in the formation of the desired chiral amine with 100% chiral purity .

- Chemical Synthesis : Traditional chemical synthesis routes involve several steps including protection of functional groups and subsequent reactions to form the final product. However, these methods often yield lower purity compared to biocatalytic approaches .

Applications

The unique properties of this compound make it valuable in several fields:

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used as an intermediate for developing S1P receptor modulators targeting neurodegenerative diseases. |

| Pharmaceutical Development | Potential use in synthesizing compounds with anti-inflammatory and antitumor properties. |

| Chemical Research | Acts as a building block for further chemical modifications and synthesis of complex molecules. |

Q & A

Q. What are the critical considerations for synthesizing (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride with high enantiomeric purity?

The synthesis requires multi-step organic reactions under inert atmospheres (e.g., nitrogen or argon) and precise temperature control (25–100°C). Key steps include the introduction of the nitrile group and stereoselective amination. Chiral resolution techniques, such as chiral HPLC or enzymatic resolution, are critical to isolate the (S)-enantiomer. Reaction intermediates like methyl carboxylate derivatives (e.g., methyl 1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride) are often used to stabilize reactive groups during synthesis .

Q. How can researchers characterize the stereochemistry and functional groups of this compound?

- X-ray crystallography : Resolves the absolute configuration of the chiral center.

- NMR spectroscopy : H and C NMR identify the indene ring system, amino (-NH), and nitrile (-CN) groups. For example, the nitrile group shows a sharp peak near 2200 cm in IR spectroscopy .

- Polarimetry : Measures optical rotation to confirm enantiomeric excess.

Q. What are the recommended storage and handling protocols for this compound?

Store in sealed containers under dry conditions at 2–8°C to prevent hydrolysis of the nitrile group. Use personal protective equipment (PPE) including gloves, lab coats, and eye protection. Avoid inhalation of dust and contact with skin, as the compound may cause irritation (H315, H319, H335) .

Advanced Research Questions

Q. How does the stereochemistry of the amino group influence biological activity in drug discovery?

The (S)-enantiomer exhibits distinct binding affinities due to its spatial compatibility with chiral biological targets. For example, in Ozanimod (a sphingosine-1-phosphate receptor modulator), the (S)-configuration is critical for receptor selectivity and potency. Computational docking studies and comparative assays with (R)-enantiomers are essential to validate stereochemical effects .

Q. What analytical methods are used to resolve contradictions in stability data under varying pH conditions?

- High-Resolution Mass Spectrometry (HRMS) : Identifies degradation products (e.g., hydrolysis of nitrile to carboxylic acid).

- pH-dependent stability assays : Monitor compound integrity in buffers ranging from pH 1–10.

- Kinetic modeling : Quantifies degradation rates and identifies optimal storage conditions .

Q. How can researchers optimize reaction yields during derivatization for structure-activity relationship (SAR) studies?

- DoE (Design of Experiments) : Systematically varies reaction parameters (temperature, solvent, catalyst loading).

- Microwave-assisted synthesis : Accelerates reactions like nucleophilic substitutions or esterifications.

- Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect the amino group during nitrile functionalization .

Q. What computational tools are effective in predicting the compound’s interaction with biological targets?

- Molecular Dynamics (MD) Simulations : Model binding stability with receptors (e.g., S1P1 in Ozanimod).

- Density Functional Theory (DFT) : Calculate electronic properties influencing reactivity.

- Pharmacophore modeling : Map steric and electronic features required for activity .

Q. How can researchers address discrepancies in reported biological activity across in vitro and in vivo models?

- Metabolite profiling : Identify active metabolites using LC-MS/MS.

- Species-specific assays : Compare receptor expression levels (e.g., murine vs. human S1P1).

- PK/PD modeling : Correlate plasma concentrations with efficacy to adjust dosing regimens .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Characterization

| Technique | Parameters | Application Example |

|---|---|---|

| Chiral HPLC | Column: Chiralpak AD-H; Mobile phase: Hexane/IPA (90:10) | Enantiomeric purity assessment |

| X-ray Crystallography | Resolution: ≤1.0 Å | Absolute configuration determination |

| IR Spectroscopy | Range: 4000–400 cm | Functional group identification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.